2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a fluorophenyl group, an imidazolidinone ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include fluorobenzene, imidazole, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide; often carried out in polar solvents like water or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- 2-[3-(2-bromophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- 2-[3-(2-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-1-2-5-15(14)23-11-10-22(17(23)25)12-16(24)20-6-3-8-21-9-7-19-13-21/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFUUSOPHHALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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